2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that features an imidazole ring substituted with a benzyl group and a bromophenyl group
Mechanism of Action
Target of Action
Compounds with similar structures are known to have pharmaceutical properties, including anti-bacterial, anti-neurodegenerative, neuroprotective, anti-infective, and analgesic activity .
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which may influence its interaction with its targets.
Biochemical Pathways
Based on the reactions it undergoes, it can be inferred that it may influence pathways involving free radicals, nucleophiles, and oxidation processes .
Result of Action
Given its potential pharmaceutical properties, it may have effects at the cellular level that contribute to its anti-bacterial, anti-neurodegenerative, neuroprotective, anti-infective, and analgesic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with 4-bromobenzaldehyde in the presence of an acid catalyst to form the intermediate imine. This intermediate then undergoes cyclization with thiourea to form the imidazole ring.
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Thioacetamide Substitution: : The imidazole derivative is then reacted with chloroacetamide in the presence of a base such as potassium carbonate to introduce the thioacetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : Reduction reactions can target the imidazole ring or the bromophenyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
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Substitution: : The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The imidazole ring is a common motif in many biologically active molecules, and the presence of the bromophenyl group could impart specific binding properties to biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The imidazole ring is found in many drugs, and modifications to this structure can lead to the discovery of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specific applications in materials science or catalysis.
Biological Activity
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound featuring an imidazole ring, which is known for its diverse biological activities. This compound has garnered interest due to its structural characteristics, including a thioether linkage and a bromine substituent, which enhance its reactivity and potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its antitumor, antimicrobial, and analgesic properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H22BrN3OS. The structure includes:
- Imidazole Ring : A five-membered heterocyclic structure containing nitrogen.
- Thioether Linkage : A sulfur atom connecting the imidazole moiety to a benzyl group.
- Bromophenyl Group : Enhances chemical reactivity and biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that related imidazole derivatives can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). For instance:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 5 | A549 | 2.12 ± 0.21 |
Compound 6 | HCC827 | 5.13 ± 0.97 |
Compound 8 | NCI-H358 | 0.85 ± 0.05 |
These findings suggest that modifications in the imidazole structure can lead to enhanced potency against tumor cells, making it a promising candidate for further development as an antitumor agent .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar compounds have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. Notably, the Minimum Inhibitory Concentration (MIC) values for related compounds ranged as follows:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Bacillus subtilis | 4.69 - 22.9 |
These results indicate that the imidazole derivatives possess significant antibacterial activity, which could be beneficial in treating infections caused by resistant strains .
Analgesic Activity
Preliminary studies suggest that this compound may also exhibit analgesic properties. The presence of the imidazole ring is linked to various pharmacological effects, including pain relief mechanisms. The specific pathways through which these effects are mediated remain an area for further research, but initial findings are promising .
The mechanism of action for compounds like this compound involves interactions with biological targets such as enzymes and receptors:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites.
- Hydrophobic Interactions : The bromophenyl group enhances binding affinity through hydrophobic interactions.
These interactions can modulate the activity of various biological targets, leading to physiological effects relevant to its therapeutic potential .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of related compounds in clinical settings:
- Antitumor Efficacy : In a study involving human lung cancer cell lines, compounds with similar structures showed promising results in reducing cell viability and inducing apoptosis.
- Antimicrobial Testing : A series of tests on synthesized alkaloids demonstrated effective inhibition against multiple bacterial strains, reinforcing the potential for developing new antibiotics based on this scaffold .
- Comparative Analysis : Structural comparisons with other heterocyclic compounds revealed that the unique bromine substitution significantly affects both reactivity and biological activity, distinguishing it from analogs lacking this feature .
Properties
IUPAC Name |
2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c19-15-8-6-14(7-9-15)16-10-21-18(24-12-17(20)23)22(16)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOUBKUFFKLIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.